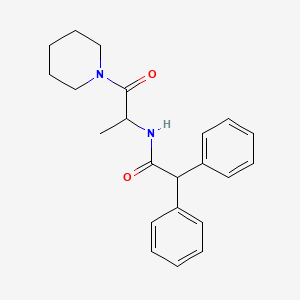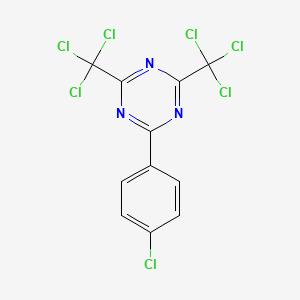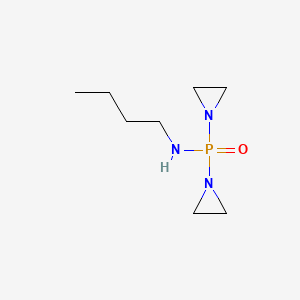![molecular formula C15H12N4O7 B14170233 5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 27406-33-3](/img/structure/B14170233.png)
5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione]: is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group linked to two pyrimidinetrione units
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] typically involves the condensation of 2-hydroxybenzaldehyde with barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione units, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrimidinetrione derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential inhibitor of specific enzymatic pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties .
作用机制
The mechanism of action of 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds and π-π interactions with active sites, while the pyrimidinetrione units can chelate metal ions, influencing enzymatic activity and signaling pathways .
相似化合物的比较
- 5,5’-[(2-Hydroxyphenyl)methylene]bis[2-thioxodihydro-4,6(1H,5H)-pyrimidinedione]
- 5,5’-[(2-Hydroxyphenyl)methylene]dipyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its analogs, 5,5’-[(2-Hydroxyphenyl)methylene]bis[2,4,6(1H,3H,5H)-pyrimidinetrione] exhibits unique properties due to the presence of the pyrimidinetrione units, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical structures .
属性
CAS 编号 |
27406-33-3 |
|---|---|
分子式 |
C15H12N4O7 |
分子量 |
360.28 g/mol |
IUPAC 名称 |
5-[(2-hydroxyphenyl)-(2,4,6-trioxo-1,3-diazinan-5-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N4O7/c20-6-4-2-1-3-5(6)7(8-10(21)16-14(25)17-11(8)22)9-12(23)18-15(26)19-13(9)24/h1-4,7-9,20H,(H2,16,17,21,22,25)(H2,18,19,23,24,26) |
InChI 键 |
QNEQYVQWXBTOLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C2C(=O)NC(=O)NC2=O)C3C(=O)NC(=O)NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


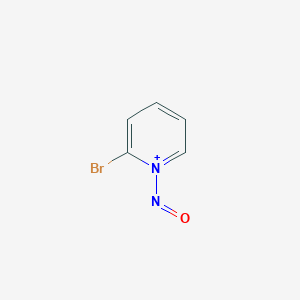
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
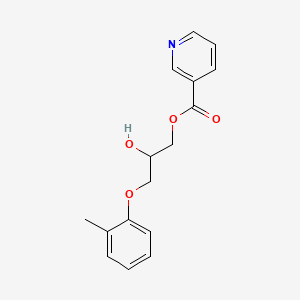
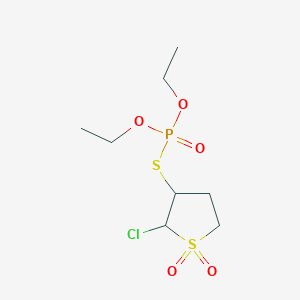
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
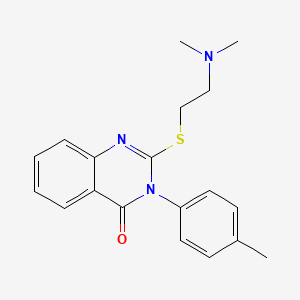
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
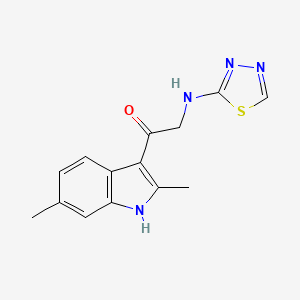
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
